methyl 2-[3-[[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]methyl]indol-1-yl]acetate
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Overview
Description
Methyl 2-[3-[[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]methyl]indol-1-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 2-[3-[[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]methyl]indol-1-yl]acetate typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Chemical Reactions Analysis
Methyl 2-[3-[[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]methyl]indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways and interactions.
Medicine: Research has indicated its potential use in developing therapeutic agents for various diseases.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[3-[[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]methyl]indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. These interactions can result in various biological responses, depending on the context and the specific targets involved .
Comparison with Similar Compounds
Methyl 2-[3-[[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]methyl]indol-1-yl]acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Methyl (indol-3-yl)acetate: Known for its role as an antineoplastic agent.
Indole-3-carbinol: Studied for its potential anticancer properties. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
methyl 2-[3-[[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]methyl]indol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-27-21(26)15-24-13-16(17-4-2-3-5-18(17)24)12-22-7-6-19(20(25)14-22)23-8-10-28-11-9-23/h2-5,13,19-20,25H,6-12,14-15H2,1H3/t19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJZCZGDFAIEPQ-WOJBJXKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)CN3CCC(C(C3)O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)CN3CC[C@H]([C@@H](C3)O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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